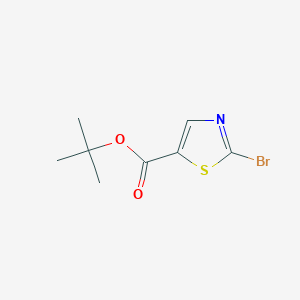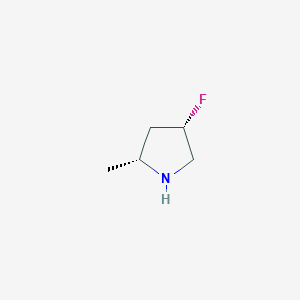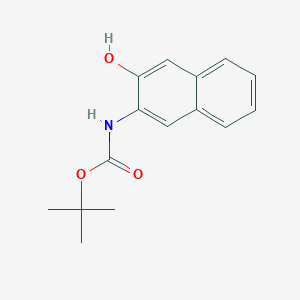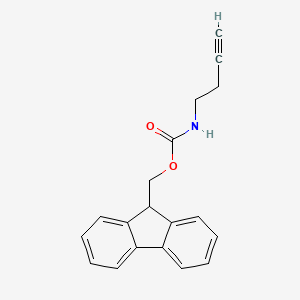![molecular formula C9H17NO3S B13470457 tert-butyl N-[3-(sulfanylmethyl)oxetan-3-yl]carbamate](/img/structure/B13470457.png)
tert-butyl N-[3-(sulfanylmethyl)oxetan-3-yl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-[3-(sulfanylmethyl)oxetan-3-yl]carbamate is a chemical compound with the molecular formula C10H19NO3S It is characterized by the presence of a tert-butyl carbamate group attached to an oxetane ring, which is further substituted with a sulfanylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[3-(sulfanylmethyl)oxetan-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate oxetane derivative. One common method involves the use of tert-butyl N-[3-(bromomethyl)oxetan-3-yl]carbamate as a starting material, which undergoes nucleophilic substitution with a thiol reagent to introduce the sulfanylmethyl group .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl N-[3-(sulfanylmethyl)oxetan-3-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxetane ring can be reduced under specific conditions.
Substitution: The sulfanylmethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Thiol reagents, such as thiourea, are commonly used for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced oxetane derivatives.
Substitution: Thiol-substituted oxetane derivatives.
Applications De Recherche Scientifique
tert-Butyl N-[3-(sulfanylmethyl)oxetan-3-yl]carbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein modifications.
Industry: Used in the development of new materials and polymers with specific properties.
Mécanisme D'action
The mechanism of action of tert-butyl N-[3-(sulfanylmethyl)oxetan-3-yl]carbamate involves its interaction with molecular targets through its functional groups. The carbamate group can undergo hydrolysis to release the active oxetane derivative, which can then interact with biological targets. The sulfanylmethyl group can participate in redox reactions, influencing the compound’s reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl N-[3-(bromomethyl)oxetan-3-yl]carbamate: Similar structure but with a bromomethyl group instead of a sulfanylmethyl group.
tert-Butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate: Contains an aminomethyl group instead of a sulfanylmethyl group.
tert-Butyl N-[3-(2-oxoethyl)oxetan-3-yl]carbamate: Features an oxoethyl group in place of the sulfanylmethyl group.
Uniqueness
tert-Butyl N-[3-(sulfanylmethyl)oxetan-3-yl]carbamate is unique due to the presence of the sulfanylmethyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C9H17NO3S |
|---|---|
Poids moléculaire |
219.30 g/mol |
Nom IUPAC |
tert-butyl N-[3-(sulfanylmethyl)oxetan-3-yl]carbamate |
InChI |
InChI=1S/C9H17NO3S/c1-8(2,3)13-7(11)10-9(6-14)4-12-5-9/h14H,4-6H2,1-3H3,(H,10,11) |
Clé InChI |
UNLOECKQPPCMDQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1(COC1)CS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 3,3-dimethyl-octahydropyrrolo[3,4-b]pyrrole-5-carboxylate](/img/structure/B13470377.png)
![2-(Methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13470378.png)
![3-(Oxetan-3-yl)bicyclo[1.1.1]pentan-1-ol](/img/structure/B13470381.png)


![1-(Iodomethyl)-4-methyl-2-oxa-3-azabicyclo[3.1.1]hept-3-ene](/img/structure/B13470396.png)
![tert-Butyl 6-ethynyl-6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13470398.png)

![3-[(Benzyloxy)methyl]cyclobutane-1-sulfonyl chloride](/img/structure/B13470423.png)


![7-acetyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B13470440.png)

![6-(Prop-2-yn-1-yl)-1,2-diazaspiro[2.5]oct-1-ene-6-carboxylic acid](/img/structure/B13470450.png)
